Lipophilicity: para-Methoxy vs. Regioisomers
The para-methoxy substitution in 1,2-ethanediol, (p-methoxyphenyl)- (CAS 13603-63-9) yields a predicted LogP value of 0.42 (ChemAxon) to 0.81 (ALOGPS), which is higher than the predicted LogP of the ortho-methoxy isomer (1-(2-methoxyphenyl)-1,2-ethanediol, CAS 82807-38-3, estimated LogP ≈ 0.30) and lower than that of the unsubstituted analog 1-phenyl-1,2-ethanediol (LogP ≈ 0.95) [1][2]. This intermediate lipophilicity arises from the electron-donating para-methoxy group, which modulates the compound's partition coefficient relative to other regioisomers. Quantitative structure-property relationship (QSPR) models indicate that even a LogP difference of 0.3–0.5 units can significantly alter membrane permeability and aqueous solubility, thereby influencing in vitro assay outcomes and formulation behavior [3]. For procurement decisions, this means that the para-methoxy compound cannot be directly substituted for ortho- or meta-isomers without risking altered pharmacokinetic or cellular uptake profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.42 (ChemAxon) – 0.81 (ALOGPS) |
| Comparator Or Baseline | 1-(2-methoxyphenyl)-1,2-ethanediol (estimated LogP ≈ 0.30); 1-phenyl-1,2-ethanediol (LogP ≈ 0.95) |
| Quantified Difference | 0.12–0.51 units higher than ortho-methoxy isomer; 0.14–0.53 units lower than unsubstituted analog |
| Conditions | In silico prediction using ChemAxon and ALOGPS algorithms; experimental validation not located in literature |
Why This Matters
Lipophilicity directly governs compound solubility, membrane permeability, and formulation compatibility—selecting the correct regioisomer is essential for maintaining consistent experimental or manufacturing outcomes.
- [1] PhytoBank. anti-1-(4-methoxyphenyl)-ethane-1,2-diol (PHY0155152). Predicted logP values. Retrieved from https://phytobank.ca/metabolites/PHY0155152 View Source
- [2] PubChem. 1-Phenyl-1,2-ethanediol. CID 12345. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-1_2-ethanediol View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/s0169-409x(00)00129-0 View Source
